molecular formula C9H12ClN3O B11888676 4-((6-Chloropyridazin-3-yl)methyl)morpholine

4-((6-Chloropyridazin-3-yl)methyl)morpholine

Cat. No.: B11888676
M. Wt: 213.66 g/mol
InChI Key: DFJKCOSBOBZQOX-UHFFFAOYSA-N
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Description

4-((6-Chloropyridazin-3-yl)methyl)morpholine is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.66 g/mol . It is a heterocyclic compound that contains both a pyridazine ring and a morpholine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Chloropyridazin-3-yl)methyl)morpholine typically involves the reaction of 6-chloropyridazine with morpholine under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the morpholine ring is introduced to the chloropyridazine moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-((6-Chloropyridazin-3-yl)methyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically yield products where the chloro group is replaced by the nucleophile.

Scientific Research Applications

4-((6-Chloropyridazin-3-yl)methyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((6-Chloropyridazin-3-yl)methyl)morpholine involves its interaction with specific molecular targets. . The exact molecular pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((6-Chloropyridazin-3-yl)methyl)morpholine is unique due to its specific combination of a pyridazine ring and a morpholine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in research and development for creating new compounds and studying various chemical and biological processes.

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

4-[(6-chloropyridazin-3-yl)methyl]morpholine

InChI

InChI=1S/C9H12ClN3O/c10-9-2-1-8(11-12-9)7-13-3-5-14-6-4-13/h1-2H,3-7H2

InChI Key

DFJKCOSBOBZQOX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NN=C(C=C2)Cl

Origin of Product

United States

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